molecular formula C7H12N2O3 B12878136 5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-10-1

5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12878136
CAS No.: 62243-10-1
M. Wt: 172.18 g/mol
InChI Key: PELMCSPOPRWYML-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a high-purity chemical compound supplied for research and development purposes. This organophosphate derivative features a 4,5-dihydroisoxazole (a partially reduced isoxazole) scaffold, a structure recognized in the development of agrochemicals. Heterocyclic compounds containing the isoxazoline or oxazole motif are of significant interest in medicinal and agricultural chemistry. For instance, structurally similar heteroaryl compounds have been investigated for their properties as insecticides and herbicides . Furthermore, the oxazole ring is a privileged structure in drug discovery, often utilized to optimize the properties of lead compounds in antimicrobial research . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or for biological screening. The dimethylcarbamate functional group is a key pharmacophore in various bioactive molecules. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

62243-10-1

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C7H12N2O3/c1-5-4-6(8-12-5)11-7(10)9(2)3/h5H,4H2,1-3H3

InChI Key

PELMCSPOPRWYML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NO1)OC(=O)N(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (CAS 28786-82-5) :

    • Structure : Lacks the dimethylcarbamate group but retains the 5-methyl-4,5-dihydrooxazole core.
    • Properties : Lower molecular weight (100.12 g/mol vs. ~187.18 g/mol for the carbamate derivative), higher pKa (5.86 vs. ~7–8 for carbamates), and reduced lipophilicity due to the absence of the carbamate group.
    • Applications : Serves as a precursor in sulfonamide drug synthesis (e.g., ) .
  • CIM-0216 (TRPM3 Ion Channel Activator) :

    • Structure : Features a 5-methyl-4,5-dihydrooxazol-3-yl group linked to a bulky acetamide substituent.
    • Key Differences : The acetamide side chain (vs. dimethylcarbamate) enhances target specificity for TRPM3 channels, as demonstrated in neuropharmacological studies .

Carbamate Derivatives

  • XMC (3,5-Dimethylphenyl Methylcarbamate): Structure: Aromatic carbamate with a methyl-substituted phenyl ring.
  • Thiazol-5-ylmethyl Carbamates () :

    • Structure : Thiazole ring replaces oxazole, introducing sulfur instead of oxygen.
    • Impact : Thiazole’s lower electronegativity increases metabolic lability but improves solubility. These analogs show antiviral and antitumor activity, suggesting divergent biological targets compared to oxazole carbamates .

Substituent Effects on Bioactivity

  • 5-Position Modifications :
    • Substitution at the 5-position (e.g., methyl in the target compound vs. chloro or phenyl in pyrazole carboxamides; ) significantly alters bioactivity. For example, 5-chloro analogs (e.g., 3a–3p in ) exhibit higher herbicidal potency due to enhanced electrophilicity .
    • In isoxazole derivatives (), 5-phenyl substitution improves analgesic efficacy by 40% compared to methyl-substituted analogs, highlighting the role of steric bulk in receptor interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituent Molecular Weight (g/mol) pKa Key Applications
Target Compound 4,5-Dihydrooxazole 5-Me, 3-dimethylcarbamate 187.18 ~7–8 Neurobiology (inferred)
5-Methyl-4,5-dihydrooxazol-3-amine 4,5-Dihydrooxazole 5-Me, 3-NH₂ 100.12 5.86 Sulfonamide synthesis
CIM-0216 4,5-Dihydrooxazole 5-Me, 3-acetamide 281.29 N/A TRPM3 activation
XMC Phenyl 3,5-diMe, methylcarbamate 179.21 ~8.5 Insecticide

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (EDCI/HOBt-mediated reactions). However, carbamate installation may require phosgene or chloroformate reagents .
  • Metabolic Stability : The 4,5-dihydrooxazole core may reduce cytochrome P450-mediated oxidation compared to aromatic oxazoles, as seen in related dihydroheterocycles .
  • Contradictions : While thiazole carbamates () show antiviral activity, oxazole carbamates may prioritize CNS targets due to improved blood-brain barrier permeability .

Biological Activity

5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is an organic compound notable for its unique oxazole ring structure and significant biological activities. This compound has garnered attention in agricultural chemistry due to its insecticidal properties and potential applications in pest management strategies. Its molecular formula is C7H12N2O3C_7H_{12}N_2O_3 with a molecular weight of approximately 172.18 g/mol.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, specifically an oxazole moiety, which contributes to its chemical reactivity. The dimethylcarbamate group is known for its biological activity, particularly in herbicidal and insecticidal applications. The structure can be represented as follows:

Structure  5 methyl 4 5 dihydro 1 2 oxazol 3 yl N N dimethylcarbamate\text{Structure }\text{ 5 methyl 4 5 dihydro 1 2 oxazol 3 yl N N dimethylcarbamate}

Biological Activity

This compound exhibits several biological activities that are significant for both agricultural and medicinal applications:

1. Insecticidal Properties
The compound has been identified as having potent insecticidal effects against various pests. Studies indicate that it disrupts the nervous system of insects, leading to paralysis and death. This mechanism is similar to other carbamate-based insecticides which inhibit acetylcholinesterase activity.

2. Herbicidal Effects
In addition to its insecticidal properties, this compound has shown potential as a herbicide. It inhibits certain biochemical pathways in plants, leading to growth inhibition or death.

3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific microbial strains.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the oxazole ring followed by the introduction of the carbamate group.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Insecticidal Efficacy
A study conducted by demonstrated that this compound exhibited high toxicity against common agricultural pests such as aphids and beetles. The compound was applied at varying concentrations to assess its lethal dose (LD50), revealing significant mortality rates at lower concentrations compared to conventional insecticides.

Case Study 2: Herbicidal Action
Research published in agricultural journals indicates that this compound effectively inhibits the growth of certain weed species. The study utilized a bioassay approach to measure plant growth inhibition over a set period, confirming its potential utility in weed management strategies.

Comparative Analysis

To better understand the uniqueness of this compound in relation to structurally similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey Features
This compound C7H12N2O3Insecticidal and herbicidal properties
4-Methyl-4,5-dihydroisoxazolyl dimethylcarbamate C7H12N2O3Similar structure; different biological activity
Carbamic acid, dimethyl-, 3-isoxazolyl ester C6H10N2OContains isoxazole; different reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves carbamate formation via nucleophilic substitution or esterification reactions. Key parameters include catalyst selection (e.g., alkali metal hydroxides), solvent polarity, and temperature control. For example, dimethylcarbamate groups may be introduced using dimethylcarbamoyl chloride under anhydrous conditions. Reaction optimization can leverage Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reflux duration) and identify optimal conditions using factorial design principles . Purity is assessed via HPLC or GC-MS, with yields influenced by side reactions (e.g., hydrolysis of the oxazole ring under acidic conditions).

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., dihydro-oxazole ring protons at δ 4.0–5.5 ppm) .
  • Infrared Spectroscopy (IR) : Carbamate C=O stretches (~1700 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C8_8H12_{12}N2_2O3_3).
  • Chromatography : Reverse-phase HPLC with UV detection monitors purity (>95% threshold for biological assays).

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility (common in carbamates). Accelerated degradation experiments under varying pH (e.g., pH 3–9 buffers), temperature (25–40°C), and humidity (40–75% RH) are conducted. Hydrolysis products (e.g., 5-methyl-4,5-dihydro-1,2-oxazol-3-ol) are quantified via LC-MS. Storage recommendations (e.g., desiccated at –20°C) are derived from Arrhenius modeling of degradation kinetics .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Given structural similarity to pesticidal carbamates (e.g., methiocarb), assays include:

  • Acetylcholinesterase Inhibition : Ellman’s method to measure IC50_{50} values .
  • Cytotoxicity Screening : MTT assays against human cell lines (e.g., HepG2) to assess selectivity .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : For receptor-binding studies if molecular targets are hypothesized.

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for carbamate formation or oxazole ring-opening pathways. Solvent effects are simulated using polarizable continuum models (PCM) .
  • Molecular Docking : Predicts binding modes to biological targets (e.g., acetylcholinesterase active site) using AutoDock Vina .
  • Quantitative SAR (QSAR) : Combines electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data to prioritize derivatives for synthesis .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer : Systematic analysis via response surface methodology (RSM) identifies critical variables (e.g., solvent polarity, reagent stoichiometry). For example, discrepancies in yields (e.g., 40% vs. 70%) may arise from uncontrolled moisture levels. Replicating reactions under inert atmospheres (N2_2/Ar) with rigorous drying of solvents/subsrates can resolve inconsistencies .

Q. What reactor designs enhance scalability while maintaining reaction efficiency?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic carbamate syntheses. Microreactors with immobilized catalysts reduce byproduct formation .
  • Membrane Reactors : Separate unreacted reagents in real-time, enhancing yield (e.g., nanofiltration membranes for dimethylcarbamoyl chloride recovery) .
  • Scale-Up Protocols : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency from lab to pilot plant .

Q. How do structural modifications impact biological activity and selectivity?

  • Methodological Answer :

  • Derivatization Strategies : Introduce substituents at the oxazole 5-methyl group (e.g., halogenation for enhanced lipophilicity) or carbamate N-methyl groups (e.g., bulkier alkyl chains to reduce metabolism) .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify metabolically resistant analogs .
  • In Vivo Efficacy Studies : Prioritize compounds with low cytotoxicity (IC50_{50} > 100 μM) and high target inhibition (IC50_{50} < 1 μM) for rodent models .

Data Contradiction Analysis Framework

  • Case Study : Conflicting reports on acetylcholinesterase inhibition (IC50_{50} = 2 nM vs. 20 nM).
    • Hypothesis : Variability in enzyme source (human vs. insect) or assay conditions (pH, temperature).
    • Resolution : Standardize protocols (e.g., pH 7.4 buffer, 25°C) and validate with a reference inhibitor (e.g., donepezil) .

Authoritative Data Sources

  • Spectroscopic Libraries : PubChem, NIST Chemistry WebBook.
  • Reaction Optimization : Journals like Molecules and International Journal of Molecular Sciences .
  • Safety Data : OSHA guidelines for carbamate handling.

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